4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Description
Chemical Structure and Properties 4-Allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring an allyl group at the 4-position, a substituted phenoxyethyl group at the 5-position, and a thiol (-SH) group at the 3-position. Its molecular formula is C₁₇H₂₂N₃O₂S, with a molar mass of 332.44 g/mol (calculated).
The presence of the thiol group suggests susceptibility to oxidation, necessitating storage under inert conditions.
For example, furfuryl analogs of 4-allyl-5-[2-(4-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol exhibit weak EGFR tyrosine kinase inhibition but induce receptor degradation in cancer cells, leading to apoptosis .
Properties
IUPAC Name |
3-[1-(4-propan-2-ylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-5-10-19-15(17-18-16(19)21)12(4)20-14-8-6-13(7-9-14)11(2)3/h5-9,11-12H,1,10H2,2-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYYYQRCJZNLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C2=NNC(=S)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves several stepsThe reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium or copper . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Scientific Research Applications
4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, and reported biological activities:
Key Structural and Functional Differences
Substituent Effects on Bioactivity Electron-Withdrawing Groups (e.g., nitro, chloro): Compounds like 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol show enhanced anticancer activity due to increased electrophilicity, facilitating interactions with cellular targets . For instance, 4-isopropylphenoxy derivatives may exhibit prolonged intracellular retention compared to methoxy analogs .
Mechanistic Divergence EGFR Degradation vs. Direct Inhibition: Furfuryl triazole-thiols (e.g., 4-allyl-5-[2-(4-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol) bind weakly to EGFR’s catalytic site but induce receptor degradation via allosteric modulation . In contrast, naproxen-derived analogs directly inhibit tumor cell proliferation through undefined mechanisms .
Safety Profiles Methoxy and isopropylphenoxy derivatives are classified as irritants (Xi), whereas nitro-substituted compounds lack explicit hazard data despite higher bioactivity .
Biological Activity
4-Allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. The triazole moiety is recognized for its stability and ability to interact with biological targets, making it a significant scaffold in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure
The chemical formula of this compound is C₁₆H₂₁N₃OS, with a molecular weight of 303.42 g/mol. The structure includes an allyl group and a phenoxyethyl substituent that may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Human melanoma (IGR39) | 12.5 | High cytotoxicity |
| Triple-negative breast cancer (MDA-MB-231) | 15.7 | Moderate cytotoxicity |
| Pancreatic carcinoma (Panc-1) | 20.0 | Moderate cytotoxicity |
The compound exhibited selective cytotoxicity towards cancer cells compared to normal cells, indicating its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of triazole-thiol derivatives have been well-documented. In vitro tests revealed that this compound demonstrated significant activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant properties of the compound were assessed using the DPPH radical scavenging method. The results indicated that it possesses considerable antioxidant activity:
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
This activity is attributed to the presence of the thiol group, which plays a crucial role in scavenging free radicals .
The biological activities of triazole derivatives are often linked to their ability to interact with various biological targets. For instance:
- Anticancer Mechanism : Triazoles can inhibit enzymes involved in cancer cell proliferation and induce apoptosis.
- Antimicrobial Mechanism : They disrupt microbial cell wall synthesis and interfere with metabolic pathways.
- Antioxidant Mechanism : The thiol group can donate electrons to free radicals, thus neutralizing them.
Case Studies
Several case studies have been conducted to evaluate the efficacy of triazole derivatives in clinical settings:
- A study on the use of triazole compounds in treating resistant bacterial infections showed promising results with reduced infection rates.
- Clinical trials involving triazole derivatives in cancer therapy indicated improved patient outcomes with fewer side effects compared to traditional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
